3-(4-bromophenyl)-2-hydroxypropanoic acid
Description
3-(4-Bromophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of propanoic acid, where a bromophenyl group is attached to the third carbon and a hydroxyl group is attached to the second carbon
Properties
CAS No. |
154192-53-7 |
|---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-hydroxypropanoic acid typically involves the bromination of phenylpropanoic acid followed by hydroxylation. One common method is the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form 3-(4-bromophenyl)-2-propenoic acid, which is then hydrogenated to yield 3-(4-bromophenyl)propanoic acid. This intermediate is subsequently hydroxylated using a suitable oxidizing agent to produce the final compound .
Industrial Production Methods
Industrial production of 3-(4-bromophenyl)-2-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, hydrogenation, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-Bromophenyl)-2-oxopropanoic acid or 3-(4-bromophenyl)-2-carboxypropanoic acid.
Reduction: 3-phenyl-2-hydroxypropanoic acid.
Substitution: 3-(4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(4-ethoxyphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has been identified as a promising scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity, making it suitable for designing enzyme inhibitors or receptor agonists.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 µg/mL |
| Vancomycin-resistant E. faecalis | 0.5 - 2 µg/mL |
| Gram-negative pathogens | 8 - 64 µg/mL |
| Drug-resistant Candida species | 8 - 64 µg/mL |
The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of membrane integrity due to the bromine atom's enhanced interaction with microbial targets.
Biological Research
- Enzyme-Substrate Interactions : The compound can be utilized to study enzyme-substrate interactions and protein modifications. Its ability to mimic natural amino acids makes it valuable in biochemical assays.
- Anticancer Properties : Preliminary research indicates potential anticancer activities, suggesting that the compound may interact with specific cellular pathways involved in cancer progression.
Industrial Applications
- Synthesis of Specialty Chemicals : In the industrial sector, 3-(4-bromophenyl)-2-hydroxypropanoic acid serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Production of Polymers and Coatings : Its reactive functional groups make it suitable for producing specialty chemicals with specific properties, enhancing material performance in coatings and polymers.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of 3-(4-bromophenyl)-2-hydroxypropanoic acid against clinically relevant strains. The results indicated that compounds containing the bromophenyl moiety displayed notable activity against resistant strains, supporting their potential development as new antimicrobial agents.
Case Study 2: Drug Development
Research focused on modifying the structure of 3-(4-bromophenyl)-2-hydroxypropanoic acid to enhance its binding affinity to specific receptors involved in metabolic pathways. This study demonstrated improved efficacy in preclinical models, paving the way for further development into therapeutic agents targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propanoic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(3-Bromophenyl)propanoic acid
Uniqueness
3-(4-Bromophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Bromophenyl)-2-hydroxypropanoic acid, an organic compound with the molecular formula C9H9BrO3, has garnered attention in various biological studies due to its potential antimicrobial and anticancer properties. This article delves into its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Weight : Approximately 245.07 g/mol
- IUPAC Name : 3-(4-bromophenyl)-2-hydroxypropanoic acid
The compound features a bromine atom attached to a para-substituted phenyl ring, linked to a hydroxypropanoic acid moiety. The presence of the bromine atom enhances its reactivity and biological properties compared to similar compounds.
Antimicrobial Properties
Research indicates that 3-(4-bromophenyl)-2-hydroxypropanoic acid exhibits significant antimicrobial activity. For example, a study highlighted its effectiveness against various pathogens, demonstrating potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Activity
In vitro studies have shown that this compound has antiproliferative effects on cancer cell lines. Specifically, it inhibited the growth of SMMC-7721 liver cancer cells with an IC50 value of 88 nM, while displaying minimal toxicity to normal hepatocyte cells (IC50 value of 10 µM) . The mechanism of action involves modulation of telomerase activity and induction of endoplasmic reticulum stress, which leads to apoptotic cell death .
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-2-hydroxypropanoic acid can be achieved through various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction : The bromophenyl group can be reduced to a phenyl group.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Chlorophenyl)-2-hydroxypropanoic acid | C9H9ClO3 | Contains chlorine instead of bromine |
| (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid | C9H9BrO3 | Enantiomer with potential different activity |
| (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid | C9H9BrO3 | Another enantiomer; differences in activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive review demonstrated that compounds similar to 3-(4-bromophenyl)-2-hydroxypropanoic acid exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential in clinical applications .
- Cancer Research : In vivo studies confirmed that related compounds significantly inhibited tumor growth in xenograft models, reinforcing the need for further exploration into their molecular mechanisms .
- Potential as a Therapeutic Agent : Ongoing research aims to evaluate the compound's efficacy as a PD-L1 inhibitor in immunotherapy contexts, indicating its versatility in treating various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
